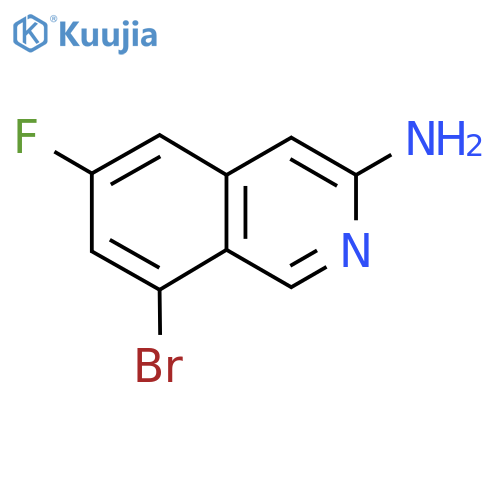Cas no 1363405-22-4 (8-Bromo-6-fluoroisoquinolin-3-amine)

1363405-22-4 structure
商品名:8-Bromo-6-fluoroisoquinolin-3-amine
CAS番号:1363405-22-4
MF:C9H6BrFN2
メガワット:241.059744358063
CID:4821948
8-Bromo-6-fluoroisoquinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- 8-BROMO-6-FLUOROISOQUINOLIN-3-AMINE
- 8-Bromo-6-fluoroisoquinolin-3-amine
-
- インチ: 1S/C9H6BrFN2/c10-8-3-6(11)1-5-2-9(12)13-4-7(5)8/h1-4H,(H2,12,13)
- InChIKey: OSVHALVWXUNODK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2C=C(N)N=CC=21)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 2.5
8-Bromo-6-fluoroisoquinolin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM228839-1g |
8-Bromo-6-fluoroisoquinolin-3-amine |
1363405-22-4 | 97% | 1g |
$547 | 2021-08-04 | |
| Chemenu | CM228839-1g |
8-Bromo-6-fluoroisoquinolin-3-amine |
1363405-22-4 | 97% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189009019-1g |
8-Bromo-6-fluoroisoquinolin-3-amine |
1363405-22-4 | 97% | 1g |
665.28 USD | 2021-06-01 |
8-Bromo-6-fluoroisoquinolin-3-amine 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1363405-22-4 (8-Bromo-6-fluoroisoquinolin-3-amine) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
